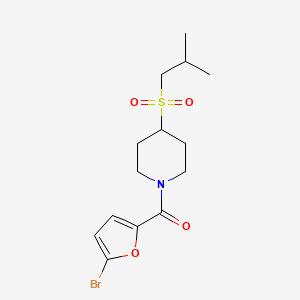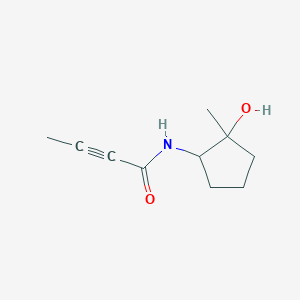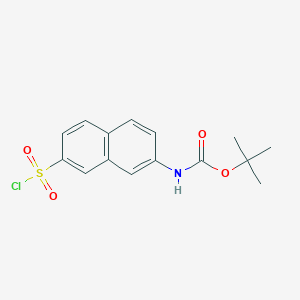![molecular formula C16H17N3O4S B2388552 4-Ethyl-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]-2,3-dioxopiperazine-1-carboxamide CAS No. 2379993-36-7](/img/structure/B2388552.png)
4-Ethyl-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]-2,3-dioxopiperazine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Ethyl-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]-2,3-dioxopiperazine-1-carboxamide is a complex organic compound that features a unique combination of functional groups, including a furan ring, a thiophene ring, and a dioxopiperazine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]-2,3-dioxopiperazine-1-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the furan and thiophene intermediates, which are then coupled through a series of reactions to form the final product. Key steps may include:
Formation of the furan and thiophene rings: These can be synthesized through various methods, such as the Paal-Knorr synthesis for furans and the Gewald reaction for thiophenes.
Coupling reactions: The furan and thiophene intermediates are coupled using reagents like palladium catalysts in a Suzuki-Miyaura coupling reaction.
Formation of the dioxopiperazine ring: This step involves cyclization reactions, often using reagents like phosgene or triphosgene under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
4-Ethyl-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]-2,3-dioxopiperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can be reduced using hydrogenation reactions with catalysts like palladium on carbon (Pd/C).
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: m-CPBA, potassium permanganate (KMnO4)
Reduction: Hydrogen gas (H2) with Pd/C
Substitution: Halogens (Br2, Cl2), nucleophiles (amines, thiols)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2,3-dione derivatives, while reduction may lead to fully saturated piperazine derivatives.
Aplicaciones Científicas De Investigación
4-Ethyl-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]-2,3-dioxopiperazine-1-carboxamide has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.
Materials Science: The unique electronic properties of the furan and thiophene rings make this compound useful in the development of organic semiconductors and conductive polymers.
Biological Research: It is used as a probe to study enzyme interactions and receptor binding due to its complex structure and functional groups.
Mecanismo De Acción
The mechanism of action of 4-Ethyl-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]-2,3-dioxopiperazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. For example, it may inhibit enzymes involved in inflammatory pathways or bind to receptors that regulate cell growth and proliferation.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Ethyl-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]-2,3-dioxopiperazine-1-carboxamide
- 4-Ethyl-N-[[4-(furan-3-yl)thiophen-3-yl]methyl]-2,3-dioxopiperazine-1-carboxamide
Uniqueness
The uniqueness of 4-Ethyl-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]-2,3-dioxopiperazine-1-carboxamide lies in its specific arrangement of functional groups, which confer distinct electronic and steric properties. This makes it particularly effective in certain applications, such as selective enzyme inhibition and specific receptor binding, compared to its analogs.
Propiedades
IUPAC Name |
4-ethyl-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]-2,3-dioxopiperazine-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O4S/c1-2-18-4-5-19(15(21)14(18)20)16(22)17-8-13-7-12(10-24-13)11-3-6-23-9-11/h3,6-7,9-10H,2,4-5,8H2,1H3,(H,17,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGFYYVHOSMPQQZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(C(=O)C1=O)C(=O)NCC2=CC(=CS2)C3=COC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[(1Z)-1,2-dicyano-2-(2,5-dimethyl-1H-pyrrol-1-yl)eth-1-en-1-yl]cyclohexanecarboxamide](/img/structure/B2388470.png)

![N-(2,2-dimethoxyethyl)-N'-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]ethanediamide](/img/structure/B2388473.png)

![N-(6-fluoro-1,3-benzothiazol-2-yl)-11-(methylsulfanyl)-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-amine](/img/structure/B2388478.png)


![6-(3,3-Diphenylpropyl)-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2388482.png)

![ethyl 4-(2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetyl)piperazine-1-carboxylate](/img/structure/B2388488.png)



![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-3,4,5-trimethoxy-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2388492.png)
